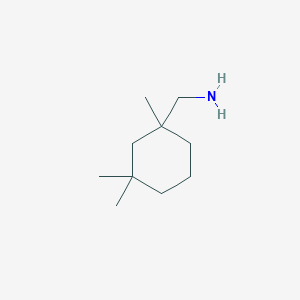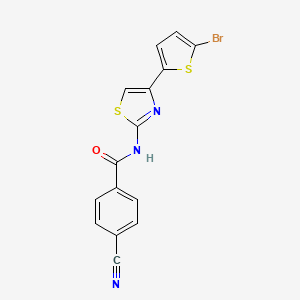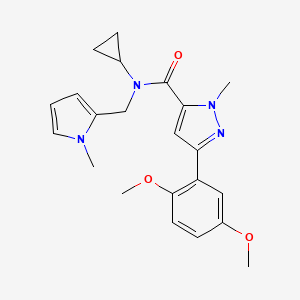![molecular formula C11H16O2 B2593554 ácido triciclo[5.2.1.0,2,6]dec-2-carboxílico CAS No. 148810-36-0](/img/structure/B2593554.png)
ácido triciclo[5.2.1.0,2,6]dec-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid is an acrylate monomer that has low shrinkage and high refractive index . It can be used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .
Synthesis Analysis
The method for producing tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid esters involves reacting tricyclo[5.2.1.0(2,6)]deca-3-ene with carbon monoxide in the presence of an acid catalyst and then reacting with an alcohol . The dilute solution contains 100 mass parts or more of a tricyclo[5.2.1.0(2,6)]decane isomer mixture per 100 mass parts of the tricyclo[5.2.1.0(2,6)]deca-3-ene .Molecular Structure Analysis
The molecular structure of Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid can be used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .Physical and Chemical Properties Analysis
Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid has a refractive index of 1.506 (lit.) and a density of 1.1 g/mL at 25 °C (lit.) . Its empirical formula is C18H24O4 and its molecular weight is 304.38 .Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado adamantano mediante isomerización esquelética de endo- y exo-triciclo[5.2.1.02,6]decanos utilizando un catalizador de líquido iónico ([Et3NH]+[Al2Cl7]–—CuSO4) .
- Los derivados de adamantano encuentran aplicaciones en los campos de la ingeniería, la medicina y la veterinaria. Se utilizan para la síntesis de fármacos, insecticidas y polímeros térmicamente estables .
- Estos polímeros tienen aplicaciones en la creación de dispositivos optoelectrónicos y componentes electrónicos estirables .
- Los HPDLC tienen aplicaciones potenciales en pantallas, dispositivos ópticos y almacenamiento de información .
Síntesis de Adamantano
Polímeros con memoria de forma y dispositivos optoelectrónicos
Cristales líquidos dispersos en polímero holográficos (HPDLC)
Recopilación de datos de propiedades termodinámicas
Propiedades
IUPAC Name |
tricyclo[5.2.1.02,6]decane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVMMLQNBPNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2593475.png)

![2-[(4-Chlorophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid](/img/structure/B2593480.png)
![4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-phenyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2593482.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)
![N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2593485.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)


![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)
